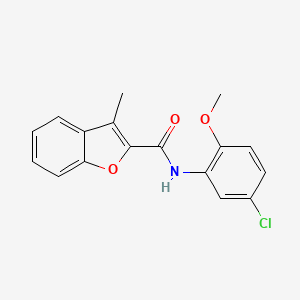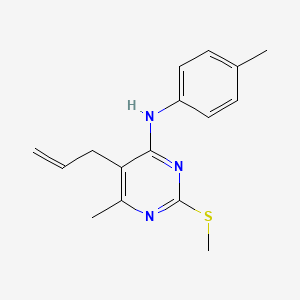![molecular formula C24H29N3O B5562682 1-{[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5562682.png)
1-{[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multi-step reactions, utilizing strategies such as the Friedel–Crafts reaction, which enables the formation of key intermediate compounds. For instance, Mizuno et al. (2006) described the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, highlighting the use of methanesulfonyl as a protective group to achieve high yields in a simplified synthetic route (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is pivotal in determining their chemical reactivity and interactions. The crystallographic analysis provides detailed insights into the compound's configuration, enabling the understanding of its potential interactions and reactivity. For example, the synthesis and structural analysis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile, as conducted by Ganapathy et al. (2015), exemplifies the detailed structural elucidation possible through X-ray diffraction techniques (Ganapathy et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, attributing to their functional diversity and potential in synthetic chemistry. The [3+1+1+1] annulation to the pyridine structure in quinoline molecules, as described by Yang et al. (2022), showcases the innovative approaches to synthesizing 3-arylquinolines from arylamines, arylaldehydes, and dimethyl sulfoxide (DMSO), highlighting the compound's versatility in forming complex structures (Yang et al., 2022).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various domains. These properties can be significantly influenced by the compound's molecular structure and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with different reagents, define the compound's utility in chemical reactions and potential as intermediates in the synthesis of complex molecules. The bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, as synthesized and characterized by Watermeyer et al. (2009), illustrate the compound's potential for pharmaceutical relevance, underscoring the importance of its chemical properties (Watermeyer et al., 2009).
科学的研究の応用
Corrosion Inhibition
Quinoline derivatives, including those with methoxyphenyl groups, have been extensively studied for their anticorrosive properties. These compounds demonstrate significant effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms through coordination bonding. Such properties make them highly valuable in industries where metal preservation is critical (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinoline and its derivatives, by extension, have found remarkable applications in the field of optoelectronics. Their incorporation into π-extended conjugated systems is of great value for the creation of novel optoelectronic materials. These derivatives are pivotal in developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They are also explored for potential uses in colorimetric pH sensors and nonlinear optical materials, showcasing their versatility in electronic and luminescent applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Photocatalytic Degradation of Pollutants
Research on photocatalytic degradation of pollutants in water has highlighted the role of quinoline derivatives in enhancing this process. These compounds participate in the photocatalytic pathways leading to the mineralization of pollutants like pyridine and quinoline itself. The complexity of these reactions, including oxidation, cleavage of bonds, and formation of by-products, illustrates the potential of quinoline derivatives in environmental remediation and water treatment technologies (Pichat, 1997).
特性
IUPAC Name |
1-[[2-(4-methoxyphenyl)-7-methylquinolin-3-yl]methyl]-N,N-dimethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-17-5-6-19-14-20(15-27-12-11-21(16-27)26(2)3)24(25-23(19)13-17)18-7-9-22(28-4)10-8-18/h5-10,13-14,21H,11-12,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBSOBCJGAGPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)CN3CCC(C3)N(C)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)

![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)
![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)
![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)
![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(1H-imidazol-2-yl)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5562661.png)


![8-(3-hydroxy-2-methylbenzoyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5562677.png)
![N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5562678.png)
![[(3R*,4R*)-4-(azepan-1-ylmethyl)-1-(2-propoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5562695.png)